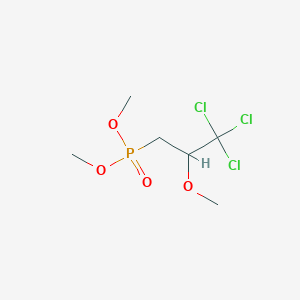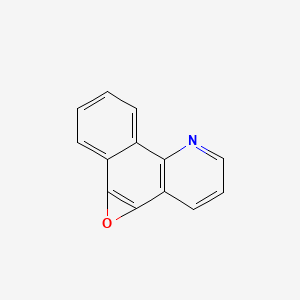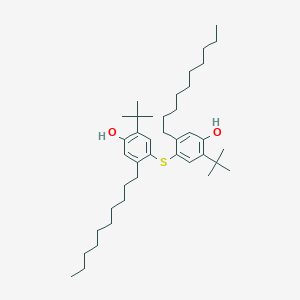![molecular formula C14H14O6 B14486503 Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate CAS No. 66417-50-3](/img/structure/B14486503.png)
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two acetyloxy groups and a prop-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Comparison
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is unique due to the presence of two acetyloxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
66417-50-3 |
|---|---|
Molekularformel |
C14H14O6 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
methyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H14O6/c1-9(15)19-12-6-4-11(5-7-14(17)18-3)8-13(12)20-10(2)16/h4-8H,1-3H3 |
InChI-Schlüssel |
MAWSKDSCSKGTOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


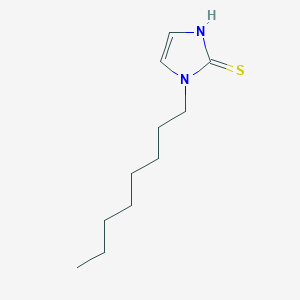
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)
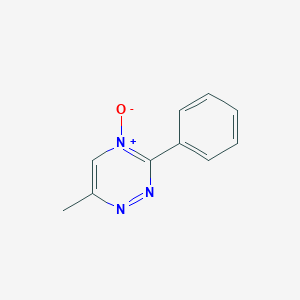
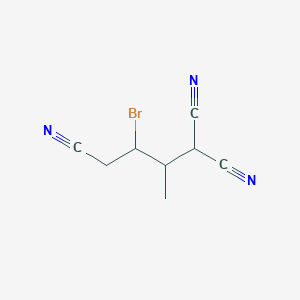

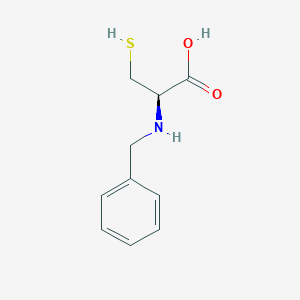
![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
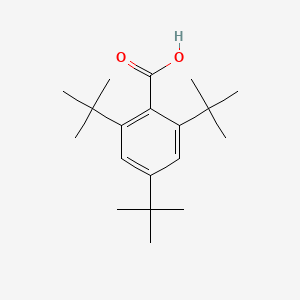
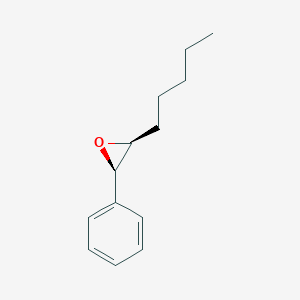
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
